molecular formula C14H28O3 B3053749 (2,2,2-Triethoxyethyl)cyclohexane CAS No. 55844-56-9

(2,2,2-Triethoxyethyl)cyclohexane

Cat. No.: B3053749
CAS No.: 55844-56-9
M. Wt: 244.37 g/mol
InChI Key: MMCOXCUQVCURRF-UHFFFAOYSA-N
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Description

(2,2,2-Triethoxyethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a (2,2,2-triethoxyethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-triethoxyethyl)cyclohexane typically involves the reaction of cyclohexane with (2,2,2-triethoxyethyl) halides under specific conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2,2,2-Triethoxyethyl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert this compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy groups, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), Lithium aluminum hydride (LiAlH4)

Major Products Formed:

    Oxidation: Cyclohexanone derivatives

    Reduction: Saturated cyclohexane derivatives

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used

Scientific Research Applications

(2,2,2-Triethoxyethyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems owing to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (2,2,2-triethoxyethyl)cyclohexane involves its interaction with molecular targets through its ethoxy groups. These interactions can lead to the formation of hydrogen bonds or van der Waals forces, influencing the compound’s behavior in different environments. The pathways involved may include the modulation of membrane fluidity or the stabilization of specific molecular conformations.

Comparison with Similar Compounds

    Cyclohexane: A simpler analog without the ethoxy substitution.

    (2,2,2-Trichloroethyl)cyclohexane: Similar structure but with trichloroethyl substitution instead of triethoxyethyl.

    Cyclohexanol: A hydroxyl-substituted analog.

Uniqueness: (2,2,2-Triethoxyethyl)cyclohexane is unique due to its triethoxyethyl group, which imparts distinct chemical properties such as increased solubility in organic solvents and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring amphiphilic compounds.

Properties

IUPAC Name

2,2,2-triethoxyethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-4-15-14(16-5-2,17-6-3)12-13-10-8-7-9-11-13/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCOXCUQVCURRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1CCCCC1)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613788
Record name (2,2,2-Triethoxyethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55844-56-9
Record name (2,2,2-Triethoxyethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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